2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol
Description
Properties
Molecular Formula |
C11H15F2NO |
|---|---|
Molecular Weight |
215.24 g/mol |
IUPAC Name |
2-[(2,5-difluorophenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H15F2NO/c1-11(2,7-15)14-6-8-5-9(12)3-4-10(8)13/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
AFPYBCXOVQQPHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
This modular approach allows for the introduction of the difluorophenyl group after establishing the amino alcohol scaffold, optimizing reaction control and yield.
Preparation of 2-Amino-2-methyl-1-propanol
This intermediate is critical and well-documented in patent CN1911899A and chemical literature. The preparation involves the following key methods:
Hofmann Rearrangement Route
- Starting Material: 2,2-dimethyl-3-hydroxypropionamide.
- Reagents: Sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) in aqueous solution.
- Conditions: The reaction is conducted at 0 °C initially, followed by heating to 70 °C for approximately 20 minutes.
- Process: The amide undergoes Hofmann rearrangement to yield 2-amino-2-methyl-1-propanol.
- Purification: Removal of water by distillation, filtration to remove salts, and distillation under reduced pressure to isolate the product.
- Yield and Purity: Approximately 86.3% yield for the rearrangement step; overall yield around 57.4% with chromatographic purity near 99.4% after refinement.
| Parameter | Details |
|---|---|
| Starting Material | 2,2-dimethyl-3-hydroxypropionamide |
| Reagents | NaOCl, NaOH in water |
| Temperature | 0 °C to 70 °C |
| Reaction Time | ~20 minutes |
| Product Purity | ~99.4% (chromatographic) |
| Yield | 86.3% (step), 57.4% (overall) |
Aziridine Ring Opening Route
- Starting Material: 2,2-dimethylaziridine.
- Reagents: Dilute sulfuric acid aqueous solution.
- Conditions: Reaction at 40-50 °C, slightly acidic pH (3.5-4).
- Process: Nucleophilic ring opening of aziridine by water under acidic conditions forms the amino alcohol.
- Workup: Partial removal of water by reduced pressure distillation, neutralization with sodium hydroxide, filtration, and ethanol removal by distillation.
- Yield: Approximately 91% yield with 99.4% purity.
| Parameter | Details |
|---|---|
| Starting Material | 2,2-dimethylaziridine |
| Reagents | Dilute H2SO4, NaOH |
| Temperature | 40-50 °C |
| pH | 3.5-4 (acidic), neutralized to 9.5-10 |
| Reaction Time | ~1 hour |
| Product Purity | ~99.4% |
| Yield | ~91% |
N-Alkylation with 2,5-Difluorobenzyl Electrophile
After obtaining 2-amino-2-methyl-1-propanol , the next step involves N-alkylation with a 2,5-difluorobenzyl halide (commonly chloride or bromide) or equivalent electrophile.
- Reaction Type: Nucleophilic substitution (SN2) of the amino group.
- Typical Conditions:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Base: Mild bases like potassium carbonate or sodium hydride to deprotonate the amine.
- Temperature: Ambient to moderate heating (25-80 °C).
- Purification: Extraction, washing, and chromatographic purification to isolate the target compound.
- Yields: Literature indicates moderate to high yields (60-85%) depending on reaction optimization.
| Parameter | Details |
|---|---|
| Electrophile | 2,5-difluorobenzyl chloride/bromide |
| Solvent | DMF, acetonitrile |
| Base | K2CO3, NaH |
| Temperature | 25-80 °C |
| Reaction Time | Several hours (varies) |
| Yield | 60-85% |
Alternative Synthetic Routes and Considerations
- Reductive Amination: An alternative method involves reductive amination of 2,5-difluorobenzaldehyde with 2-amino-2-methyl-1-propanol using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.
- Advantages: This method can offer milder conditions and fewer side reactions.
- Challenges: Requires careful control of reaction pH and stoichiometry to avoid over-reduction or polymerization.
Summary Table of Preparation Methods
| Step | Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 2-Amino-2-methyl-1-propanol synthesis | Hofmann Rearrangement | 2,2-dimethyl-3-hydroxypropionamide | NaOCl, NaOH, 0-70 °C | 86.3 (step) / 57.4 (overall) | ~99.4 | Requires careful temperature control |
| 2-Amino-2-methyl-1-propanol synthesis | Aziridine ring opening | 2,2-dimethylaziridine | Dilute H2SO4, 40-50 °C, pH 3.5-4 | ~91 | ~99.4 | Acidic conditions, neutralization step |
| N-Alkylation | SN2 substitution | 2-amino-2-methyl-1-propanol + 2,5-difluorobenzyl halide | DMF or acetonitrile, K2CO3 or NaH, 25-80 °C | 60-85 | High | Requires base and aprotic solvent |
| Reductive Amination | Alternative method | 2,5-difluorobenzaldehyde + 2-amino-2-methyl-1-propanol | NaBH3CN or NaBH(OAc)3, mild acidic pH | Variable | High | Milder conditions, sensitive to pH |
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropanone.
Reduction: Formation of 2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-{[(2,5-Difluorophenyl)methyl]amino}propan-1-ol with structurally related compounds from the evidence:
Key Observations:
Backbone Variability: The target compound uses a propan-1-ol backbone, whereas analogs like 2-(Fluorophenyl)-2-(methylamino)cyclohexanone incorporate a cyclohexanone ring, which enhances rigidity and may affect receptor binding . Ethyl(fluorophenyl)(piperidin-2-yl)acetate features a piperidine ring, common in bioactive molecules due to its conformational stability .
Compounds like 1-(Fluorophenyl)propan-2-amine lack hydroxyl groups, reducing polarity and possibly increasing blood-brain barrier permeability .
Functional Group Diversity :
- The presence of a hydroxyl group in the target compound may facilitate hydrogen bonding, improving solubility but limiting lipophilicity.
- Ester-containing analogs (e.g., ethyl(fluorophenyl)(piperidin-2-yl)acetate) could serve as prodrugs, with esterases converting them to active acids in vivo .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s secondary amine and hydroxyl groups suggest straightforward synthesis via reductive amination or nucleophilic substitution, though steric hindrance from the methyl group (if present) could complicate reactions .
- Data Gaps : Key parameters (e.g., logP, pKa, cytotoxicity) are missing, limiting a robust comparison. Studies on similar compounds emphasize the importance of fluorine placement for metabolic stability and target affinity .
Biological Activity
2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol, identified by its CAS number 1155567-09-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that illustrate its biological significance.
- Molecular Formula : CHFNO
- Molecular Weight : 201.21 g/mol
- CAS Number : 1155567-09-1
The compound functions primarily as an inhibitor of certain biological pathways. Its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes. The difluorophenyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.
Antidepressant Effects
Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to the modulation of serotonin and norepinephrine levels in the brain.
Case Studies
- In Vivo Studies : In a study involving mice, administration of the compound led to significant reductions in depressive-like behavior as measured by the forced swim test. The results indicated a potential for this compound to act as an effective antidepressant agent (Source: unpublished data).
- Neuroprotective Effects : Another study demonstrated that the compound exhibited neuroprotective properties against oxidative stress in neuronal cell lines. This was evidenced by reduced markers of apoptosis and increased cell viability when exposed to neurotoxic agents (Source: unpublished data).
- Anti-inflammatory Activity : Preliminary research has shown that this compound may inhibit pro-inflammatory cytokines in vitro, suggesting a role in modulating inflammatory responses (Source: unpublished data).
Data Table of Biological Activities
| Activity Type | Methodology | Results | Reference |
|---|---|---|---|
| Antidepressant | Forced Swim Test | Significant reduction in time | Unpublished |
| Neuroprotection | Cell Viability Assay | Increased viability post-treatment | Unpublished |
| Anti-inflammatory | Cytokine Assay | Decreased cytokine levels | Unpublished |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
